molecular formula C11H11NO2 B14375660 3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile CAS No. 89638-56-2

3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile

Cat. No.: B14375660
CAS No.: 89638-56-2
M. Wt: 189.21 g/mol
InChI Key: FWFWVGJTMFBYDO-UHFFFAOYSA-N
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Description

3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile is an organic compound with the molecular formula C₁₁H₁₁NO₂ It is characterized by the presence of an acetyl group, a hydroxyl group, and two methyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-hydroxy-5,6-dimethylbenzonitrile typically involves the reaction of 2-amino-4,5-dimethyl-3-furancarbonitrile with butenone under specific conditions. The reaction proceeds with an approximate yield of 84% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The acetyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 3-acetyl-2-keto-5,6-dimethylbenzonitrile.

    Reduction: Formation of 3-acetyl-2-hydroxy-5,6-dimethylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-2-hydroxy-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The nitrile group can also interact with nucleophiles, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4,5-dimethyl-2-hydroxyacetophenone
  • 2-Hydroxy-5,6-dimethylbenzonitrile
  • 3-Acetyl-4,5-dimethylbenzonitrile

Uniqueness

3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile is unique due to the specific arrangement of functional groups on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

89638-56-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-acetyl-2-hydroxy-5,6-dimethylbenzonitrile

InChI

InChI=1S/C11H11NO2/c1-6-4-9(8(3)13)11(14)10(5-12)7(6)2/h4,14H,1-3H3

InChI Key

FWFWVGJTMFBYDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C#N)O)C(=O)C

Origin of Product

United States

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